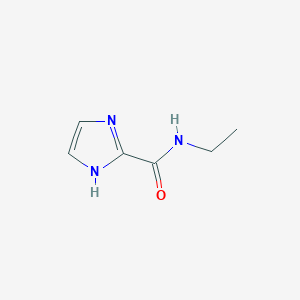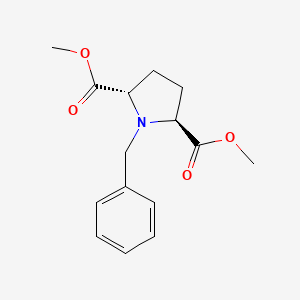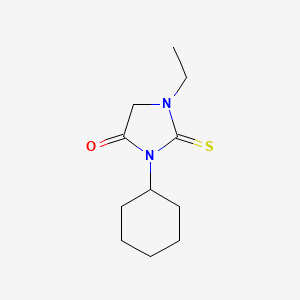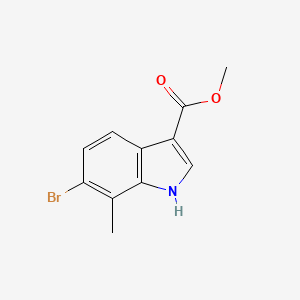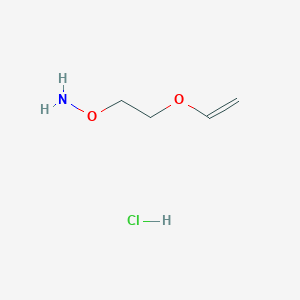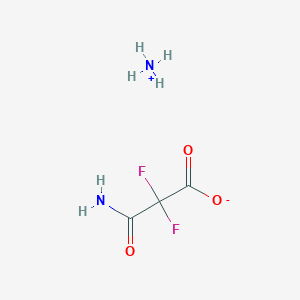![molecular formula C8H8N2O2 B12832680 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction typically proceeds through cyclization to form the benzimidazole ring, followed by methoxylation at the 1-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives, while substitution can introduce various functional groups at the 1-position.
科学的研究の応用
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.
2-Methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
1H-benzo[d]imidazol-2(3H)-thione:
Uniqueness: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the methoxy group, which enhances its solubility, stability, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) |
InChIキー |
DCBKIJWBJNKZTI-UHFFFAOYSA-N |
正規SMILES |
CON1C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




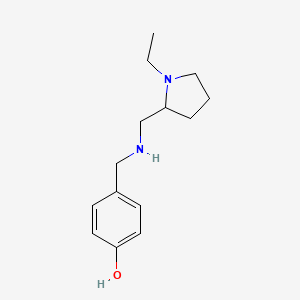
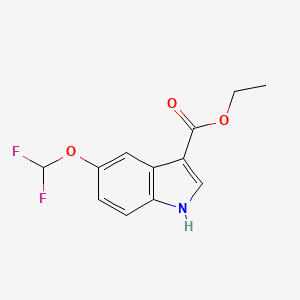
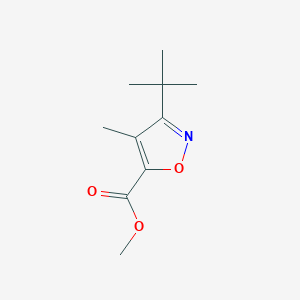
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)

